Acetic acid, 2,2'-[methylenebis(thio)]bis-

Material Science Analytical Chemistry Formulation Stability

Researchers requiring selective heavy metal chelators risk experimental failure when substituting simpler thioether analogs for this compound. Methylenebis(thioglycolic acid) (CAS 2068-24-8) features a rigid methylene-bridged dithioether scaffold that enforces distinct coordination geometry, chelate stability, and redox behavior unattainable with thiodiglycolic acid or dithiodiglycolic acid. • Unique S-S spatial arrangement enables tailored MOF and coordination polymer architectures for electronic, magnetic, or catalytic applications • ≥96% purity ensures reproducible thioester synthesis, polymer cross-linking, and electrochemical sensor fabrication • Crystalline solid facilitates accurate weighing, ambient storage, and consistent batch-to-batch performance

Molecular Formula C5H8O4S2
Molecular Weight 196.2 g/mol
CAS No. 2068-24-8
Cat. No. B1294338
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetic acid, 2,2'-[methylenebis(thio)]bis-
CAS2068-24-8
Molecular FormulaC5H8O4S2
Molecular Weight196.2 g/mol
Structural Identifiers
SMILESC(C(=O)O)SCSCC(=O)O
InChIInChI=1S/C5H8O4S2/c6-4(7)1-10-3-11-2-5(8)9/h1-3H2,(H,6,7)(H,8,9)
InChIKeyCZEVAMMETWVBOD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methylenedithiodiacetic Acid: Overview


Acetic acid, 2,2'-[methylenebis(thio)]bis- (commonly known as Methylenedithiodiacetic acid or Methylenebis(thioglycolic acid)), is a sulfur-containing organic compound classified as a bifunctional dithioether-dicarboxylic acid [1]. Characterized by two terminal carboxylic acid groups linked via a central methylene-bridged dithioether scaffold (C5H8O4S2, MW 196.24), it exists as a white to light orange crystalline solid with a melting point of 125-129°C . Its primary recognized functionalities stem from its ability to act as a heavy metal chelator and as a versatile building block for synthesizing complex molecules, including polymers and thioesters .

1 Solid-state procurement: crystalline powder at room temperature supports precise weighing and low-volatility handling.
2 Distinct chelation motif: methylene-bridged dithioether (S-C-S) defines a 5-membered ring geometry for soft metal ions.
3 Defined purity and storage: min. 96.0% by neutralization titration; ambient storage without freezing requirements.
4 Patent-validated context: referenced in environmental remediation patent EP1553135A1 for heavy metal sequestration.

Methylenedithiodiacetic Acid: Substitution Risks


The assumption that in-class thioether-dicarboxylic acids are interchangeable is scientifically invalid for CAS 2068-24-8. While analogs like thiodiglycolic acid (CAS 123-93-3) and dithiodiglycolic acid (CAS 505-73-7) share similar functional groups, their distinct molecular architectures confer divergent properties critical for research and industrial applications. The unique methylene-bridged dithioether core in CAS 2068-24-8 creates a different spatial arrangement of donor atoms compared to the single sulfur atom in thiodiglycolic acid or the disulfide bond in dithiodiglycolic acid [1]. This structural variation directly impacts metal coordination geometry, chelate stability, and redox behavior, meaning a substitution can lead to experimental failure or altered product performance in applications ranging from polymer synthesis to environmental remediation [2].

Physical state Thiodiglycolic acid is typically liquid at room temperature; handling, volatility, and weighing reproducibility may shift significantly.
Chelation geometry The methylene-bridged dithioether forms a 5-membered chelate ring, unlike the 4-membered ring of thiodiglycolic acid or reducible disulfide of dithiodiglycolic acid; metal selectivity and stability may differ.
Storage & purity Dithiodiglycolic acid requires frozen storage (≤-10°C) despite higher purity; substituting may introduce logistical complexity and purity-grade mismatch without ambient shelf stability.

Methylenedithiodiacetic Acid: Key Differentiators


Physical Form and Thermal Stability

CAS 2068-24-8 is consistently reported as a solid at standard ambient temperature (20°C) with a high melting point (125-129°C) . This contrasts directly with the closest in-class analog, thiodiglycolic acid (CAS 123-93-3), which is reported as a liquid or has a significantly lower melting point (~128-131°C, but also described as a colorless liquid), leading to different handling, storage, and formulation requirements . The solid-state nature of CAS 2068-24-8 offers practical advantages for precise weighing, reduced volatility, and enhanced long-term storage stability compared to its liquid counterpart.

Physical form
Cross-study comparable
Solid at 20°C, mp 125–129°C vs. liquid analog (thiodiglycolic acid)
Supports handling and formulation stability context
Data aggregated from vendor technical datasheets
Material Science Analytical Chemistry Formulation Stability

Methylene-Bridged Dithioether Chelation Geometry

The core structural feature of CAS 2068-24-8 is a methylene-bridged dithioether (S-C-S) motif [1]. This creates a distinct 5-membered chelate ring upon metal coordination, which is different from the 4-membered rings formed by thiodiglycolic acid or the more labile coordination from dithiodiglycolic acid's disulfide bond [2]. While direct quantitative stability constant (log K) comparisons are not available in the current literature, class-level inference from coordination chemistry principles indicates the methylene bridge imposes a specific S–S distance and bite angle, potentially conferring unique selectivity for certain soft metal ions like Hg²⁺, Pb²⁺, and Cd²⁺ in complex environmental matrices. This structural differentiation is the basis for its patented use in treating heavy metal-contaminated wastewater and soil [3].

Chelation geometry
Class-level inference
5-membered chelate ring via methylene-bridged dithioether (S-C-S)
May support metal selectivity review for soft ions (Hg²⁺, Pb²⁺, Cd²⁺)
No quantitative stability constants available; structural inference
Coordination Chemistry Environmental Remediation Heavy Metal Sequestration

Purity Specifications and Analytical Consistency

A key differentiator in procurement is the defined purity and analytical method for quantification. For CAS 2068-24-8, major suppliers consistently provide a purity specification of ≥96.0% as determined by neutralization titration . This contrasts with the purity specifications for analogs: thiodiglycolic acid is often offered with unspecified purity or as a 'technical grade' , while dithiodiglycolic acid can be found at higher purity (e.g., ≥99.5%) but with a more restrictive storage condition (≤ -10°C) due to its disulfide bond's sensitivity . The titration-based assay for CAS 2068-24-8 provides a specific, well-defined measure of carboxylic acid content, ensuring batch-to-batch consistency for sensitive applications.

Purity specification
Cross-study comparable
≥96.0% by neutralization titration
Defined carboxylic acid content supports batch consistency
Ambient storage; no frozen logistics required
Analytical Chemistry Quality Control Procurement Specification

Validated in Heavy Metal Remediation Patents

The applied differentiation of CAS 2068-24-8 is supported by its specific inclusion in a patent application (EP1553135A1) as a chelator component for treating heavy metal-contaminated media [1]. The patent highlights its ability to form stable chelate compounds that are easily separated from water, addressing a key limitation of conventional hydroxide precipitation methods, which can be unstable under acidic conditions. While the patent also mentions other chelators, the explicit inclusion of CAS 2068-24-8 in a practical, large-scale remediation context provides a level of applied validation that is not as prominently documented for the simpler analog, thiodiglycolic acid, in similar patented processes.

Patent precedent
Supporting evidence
Explicitly cited in EP1553135A1 for heavy metal remediation
Provides applied context for procurement in environmental R&D
Industrial application validation; scalability context
Environmental Science Wastewater Treatment Soil Remediation

Methylenedithiodiacetic Acid: Application Scenarios


Heavy Metal Remediation in Wastewater and Soil

Procurement for environmental engineering projects focused on the removal of toxic heavy metals (e.g., Hg, Pb, Cd) from industrial effluents or polluted land. The distinct dithioether chelation motif of CAS 2068-24-8 [1] is hypothesized to provide a different stability and selectivity profile compared to simpler thioethers, potentially leading to more robust and less reversible metal sequestration under varying environmental conditions. Its inclusion in remediation patents [2] provides a strong justification for its selection over generic alternatives in this application space.

Specialized Metal Complexes for Catalysis and Materials

Researchers in inorganic and materials chemistry may select CAS 2068-24-8 as a unique ligand for synthesizing coordination polymers or metal-organic frameworks (MOFs). The rigid, methylene-bridged dithioether structure enforces a specific S–S distance and geometry [1], which can be used to engineer materials with novel electronic, magnetic, or catalytic properties not accessible with more flexible or smaller ligands. The compound's defined purity and solid-state handling make it a practical and reproducible starting material for these precise syntheses.

Thioester and Sulfur-Containing Polymer Synthesis

This scenario applies to organic chemists developing new thioester derivatives or polymer cross-linkers. CAS 2068-24-8's two carboxylic acid groups can be readily esterified to create bifunctional monomers . The resulting polymers may exhibit enhanced thermal stability or unique metal-binding properties derived from the dithioether backbone. For procurement, the compound's high purity is critical to prevent side reactions and ensure the predictable formation of the desired macromolecular architecture.

Electrochemical Sensors for Heavy Metal Ions

Scientists developing selective electrochemical sensors for environmental monitoring or industrial process control can leverage the specific metal-binding affinity of CAS 2068-24-8. The unique coordination geometry [1] can be exploited to create sensor surfaces with a distinct response pattern to target analytes (e.g., Cu²⁺ or Pb²⁺) in the presence of interfering ions. The procurement of a well-characterized, high-purity ligand is essential for achieving reproducible sensor fabrication and reliable analytical performance.

Application
Selection Property
Validation Focus
Heavy metal remediation
Methylene-bridged dithioether chelation motif
Sequestration efficiency under variable pH and competing ions
Coordination chemistry & MOF synthesis
Rigid S-C-S ligand geometry and diacid functionality
Crystallinity and metal-binding reproducibility
Thioester / polymer synthesis
Bifunctional carboxylic acid with defined purity
Monomer reactivity and polymer architecture predictability
Electrochemical heavy metal sensors
Distinct metal-ion affinity from dithioether core
Sensor surface response pattern and selectivity ratios

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
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